molecular formula C19H17N3O3S B2599665 (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 392326-12-4

(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2599665
CAS No.: 392326-12-4
M. Wt: 367.42
InChI Key: DRGLEDDIATXXSJ-WEVVVXLNSA-N
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Description

(E)-N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic small molecule featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The acrylamide moiety is conjugated to a 4-nitrophenyl group, which introduces strong electron-withdrawing properties.

Properties

IUPAC Name

(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12-2-8-15-16(11-20)19(26-17(15)10-12)21-18(23)9-5-13-3-6-14(7-4-13)22(24)25/h3-7,9,12H,2,8,10H2,1H3,(H,21,23)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGLEDDIATXXSJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the tetrahydrobenzo[b]thiophene core, followed by the introduction of the cyano and nitrophenyl groups. The final step involves the formation of the acrylamide linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, industrial processes may employ advanced purification techniques such as chromatography and crystallization to achieve the required product specifications.

Chemical Reactions Analysis

Acrylamide Formation via Knoevenagel Condensation

The (E)-acrylamide moiety is introduced through a base-catalyzed condensation between a thiophene-2-amine derivative and 4-nitrobenzaldehyde:

  • Mechanism : The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the α,β-unsaturated acrylamide .

Key Data

ParameterValueSource
SolventEthanol or methanol
CatalystPiperidine or glacial acetic acid
TemperatureReflux (78–80°C)
Reaction Time5–8 h
Yield55–95%

Spectroscopic Confirmation

  • IR : Absorption at 2,224 cm⁻¹ (C≡N stretch) , 1,625 cm⁻¹ (C=O acrylamide) .

  • 1H NMR : Doublets at δ 7.4–8.4 ppm (vinyl protons), singlet at δ 10.1 ppm (NH) .

Nitro Group Reduction

The 4-nitrophenyl group can undergo catalytic hydrogenation to form a 4-aminophenyl derivative:

  • Conditions : H₂/Pd-C, ethanol, 25°C, 12 h .

  • Application : Useful for generating bioactive amine intermediates.

Cyano Group Hydrolysis

The nitrile group on the thiophene ring hydrolyzes to a carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl, reflux, 24 h → 85% yield .

  • Basic Hydrolysis : NaOH (10%), 100°C, 12 h → 78% yield .

Amide Bond Modifications

The acrylamide’s NH group participates in further functionalization:

  • Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) to form N-acylated derivatives .

  • Schiff Base Formation : Condensation with aldehydes (e.g., 3-nitrobenzaldehyde) yields hydrazone-linked analogs .

Example Reaction

ReactionReagents/ConditionsYield
AcylationChloroacetyl chloride, DCM, TEA, 6 h68–74%
Hydrazone formationHydrazine hydrate, ethanol, reflux70–80%

Electrophilic Aromatic Substitution

The tetrahydrobenzo[b]thiophene ring undergoes electrophilic substitution at the 5- and 7-positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups .

  • Sulfonation : SO₃/H₂SO₄ forms sulfonic acid derivatives .

Biological Activity and Reactivity Correlations

The compound’s cytotoxicity (IC₅₀ = 55.3–66.4 μg/mL against MCF7 cells) is attributed to:

  • Nitro Group : Enhances electron-withdrawing effects, stabilizing the acrylamide’s conjugated system.

  • Acrylamide : Acts as a Michael acceptor, enabling covalent binding to cellular thiols .

Stability Under Physiological Conditions

  • pH Stability : Stable in acidic conditions (pH 2–6) but hydrolyzes slowly at pH > 8 .

  • Thermal Stability : Decomposes above 200°C.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C21H24N2O3S
  • Molecular Weight : 416.6 g/mol
  • Structural Features : Contains a cyano group, a tetrahydrobenzo[b]thiophene moiety, and a nitrophenyl group, contributing to its biological activity.

Cancer Treatment

Research indicates that compounds structurally similar to (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide exhibit significant activity against various cancer cell lines. For instance:

  • Dual EGFR/HER2 Inhibition : A study highlighted the efficacy of similar compounds as dual inhibitors of the epidermal growth factor receptor (EGFR) and human EGFR-related receptor 2 (HER2), which are critical targets in lung cancer therapy . The structural modifications in these compounds enhance their binding affinity to these receptors.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant in the treatment of inflammatory diseases .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of related compounds in treating neurodegenerative diseases such as Parkinson's disease. Inhibitors of catechol-O-methyltransferase (COMT), which include structural analogs of this compound, have shown promise in enhancing dopaminergic activity and reducing symptoms associated with Parkinson's .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Tetrahydrobenzo[b]thiophene Core : This step often involves cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : The cyano and nitrophenyl groups are introduced through nucleophilic substitution reactions.

Case Study 1: Anticancer Activity

A specific study investigated the anticancer properties of a series of compounds similar to this compound against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory effects of related compounds using animal models. The findings indicated significant reductions in inflammatory markers and symptoms when treated with these compounds .

Mechanism of Action

The mechanism by which (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally analogous to several acrylamide and thiophene derivatives, but key substitutions differentiate its properties:

Compound Name Core Structure Key Substituents Bioactivity Reference
(E)-N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide 4,5,6,7-Tetrahydrobenzo[b]thiophene 3-Cyano, 6-methyl, 4-nitrophenyl acrylamide Anticancer (apoptosis induction)
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Oxazolone/Thiophene hybrid 4-Nitrophenyl, thienyl, propylamine Not specified (synthetic intermediate)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene 4-Hydroxyphenyl, ester, cyano Antioxidant, anti-inflammatory
N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives (Compounds 11, 12) 4,5,6,7-Tetrahydrobenzo[b]thiophene Cyanoacetamide, variable aryl groups Anticancer (cytocidal, anti-angiogenic)

Key Structural Insights :

  • The 4-nitrophenyl group in the target compound distinguishes it from derivatives with electron-donating groups (e.g., 4-hydroxyphenyl in ), likely enhancing reactivity toward nucleophilic targets in cancer cells .
  • The 6-methyl substitution on the tetrahydrobenzo[b]thiophene ring may improve metabolic stability compared to unmethylated analogs .
  • Cyano groups at position 3 (common in ) contribute to hydrogen-bonding interactions critical for target binding.

Anticancer Activity :

  • The target compound’s structural analogs (e.g., compounds 11 and 12 in ) demonstrated potent cytotoxicity against prostate (PC3) and liver (HEPG2) cancer cells via caspase-3/9 activation, MMP-2/9 inhibition, and suppression of HIF-1α/VEGF pathways. The 4-nitrophenyl group may enhance these effects compared to less electron-deficient aryl substituents.
  • In contrast, ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)thiophene derivatives showed antioxidant and anti-inflammatory activities, highlighting how bioactivity shifts with substituent electronics.
Physicochemical and Spectral Properties
  • IR Spectroscopy: The 4-nitrophenyl group is expected to show strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), distinct from hydroxyl or methoxy substituents in .
  • 1H-NMR : The acrylamide proton (CH=) typically resonates at δ 8.2–8.3 ppm, as seen in , while the tetrahydrobenzo[b]thiophene methyl group appears at δ 1.2–2.3 ppm .

Biological Activity

(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and related case studies.

The molecular formula of the compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 360.5 g/mol. The structure features a benzo[b]thiophene moiety which is known for its pharmacological properties.

The biological activity of this compound primarily involves:

  • Inhibition of Cell Proliferation : Studies suggest that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Targeting Specific Pathways : The compound may affect signaling pathways involved in cell survival and proliferation, such as the Wnt/β-catenin pathway and EGFR signaling.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HCT116 (Colon Cancer)8.7Inhibition of cell cycle progression
A549 (Lung Cancer)12.3Modulation of EGFR signaling

Case Studies

  • Study on MCF-7 Cells : In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis as evidenced by increased caspase activity.
  • HCT116 Cell Line Evaluation : Another study evaluated the compound's effect on HCT116 cells and found that it led to G1 phase arrest and subsequent apoptosis through mitochondrial pathways.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions using α-bromoacrylic acid derivatives and amines under carbodiimide-mediated coupling (e.g., EDCI in DMF at 0–5°C) . Optimization includes:

  • Solvent selection : Ethyl acetate or acetonitrile for improved solubility and reduced side reactions .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in mixed solvents .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization (methanol) ensures >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign chemical shifts to confirm the E-configuration (e.g., trans coupling constants, J = 15–16 Hz for acrylamide protons) .
    • IR : Validate functional groups (e.g., nitrile stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) matching theoretical mass (±5 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. Table 1: Key Characterization Data

TechniqueCritical ParametersReference
¹H NMR (DMSO-d₆)δ 8.5–7.5 ppm (aromatic), δ 6.5–6.0 ppm (CH=CH)
HRMSm/z 396.1284 ([M+H]⁺, calc. 396.1289)
HPLC Retention Time2.96 min (70% MeOH/H₂O, 0.5% H₃PO₄)

Advanced Research Questions

Q. How can researchers address contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify discrepancies caused by rapid clearance .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
  • Theoretical Frameworks : Link results to conceptual models (e.g., structure-activity relationships for nitro group redox activity) to refine hypotheses .

Q. What factorial design strategies are suitable for optimizing multi-step synthesis while minimizing byproducts?

Methodological Answer:

  • 2³ Factorial Design : Test variables like catalyst loading (0.5–2.0 eq.), temperature (0–25°C), and solvent ratio (ethyl acetate:toluene = 1:1 to 3:1) .
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., agitation rate vs. reaction time) to maximize yield and purity .
  • Byproduct Analysis : Use GC-MS or ¹H NMR tracking to identify and suppress intermediates (e.g., Z-isomers via kinetic control) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Determine bond lengths/angles (e.g., acrylamide torsion angle <10° confirms planarity) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O/N hydrogen bonds) influencing crystal packing .
  • DFT Calculations : Compare experimental data with theoretical geometries (e.g., B3LYP/6-31G* level) to validate electronic effects .

Methodological Guidance for Data Contradictions

Q. What strategies are recommended when spectroscopic data conflicts with computational predictions?

  • Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) .
  • Solvent Effects : Re-run computations with implicit solvent models (e.g., PCM for DMSO) to align theoretical/experimental shifts .
  • Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations (e.g., amide bond rotation barriers) .

Theoretical Framework Integration

Q. How can researchers align experimental designs with conceptual frameworks for acrylamide-based drug discovery?

  • Hypothesis-Driven Synthesis : Prioritize substituents (e.g., 4-nitro group for electron-withdrawing effects) based on SAR studies .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-cyano) to track reaction pathways or metabolic degradation .
  • Interdisciplinary Models : Combine chemical biology (e.g., target engagement assays) with pharmacokinetic modeling .

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